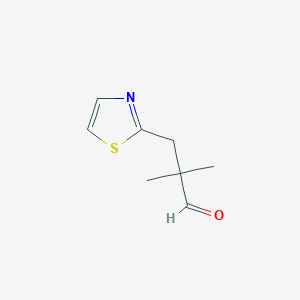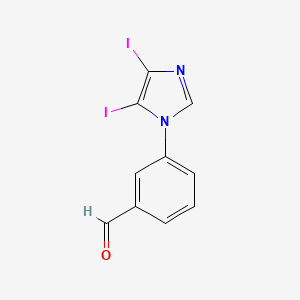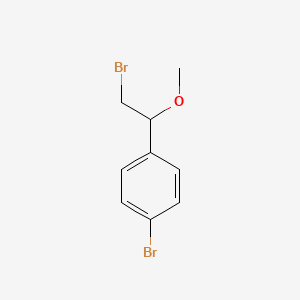
1-Bromo-4-(2-bromo-1-methoxyethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-(2-bromo-1-methoxyethyl)benzene is an organic compound with the molecular formula C9H10Br2O. It is a derivative of benzene, where the benzene ring is substituted with a bromo group and a 2-bromo-1-methoxyethyl group. This compound is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-4-(2-bromo-1-methoxyethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 4-(2-methoxyethyl)benzene. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reagents and catalysts. The reaction conditions are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-(2-bromo-1-methoxyethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromo groups can be substituted with other nucleophiles such as hydroxide (OH-), amines (NH2-), or alkoxides (RO-).
Oxidation Reactions: The methoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromo groups can be reduced to form the corresponding hydrogenated compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products
Substitution: Formation of phenols, amines, or ethers.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrogenated benzene derivatives.
Scientific Research Applications
1-Bromo-4-(2-bromo-1-methoxyethyl)benzene is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: In the development of pharmaceutical compounds with potential therapeutic effects.
Material Science: As a precursor for the synthesis of polymers and advanced materials.
Biological Studies: In the study of enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(2-bromo-1-methoxyethyl)benzene involves its reactivity with various nucleophiles and electrophiles. The bromo groups act as leaving groups in substitution reactions, allowing the compound to form new bonds with nucleophiles. The methoxyethyl group can undergo oxidation or reduction, leading to the formation of different functional groups. These reactions are facilitated by the electronic properties of the benzene ring and the substituents .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-4-(2-methoxyethyl)benzene
- 1-Bromo-4-(2-bromoethyl)benzene
- 1-Bromo-4-(2-chloro-1-methoxyethyl)benzene
Uniqueness
1-Bromo-4-(2-bromo-1-methoxyethyl)benzene is unique due to the presence of both a bromo group and a 2-bromo-1-methoxyethyl group on the benzene ring. This combination of substituents provides distinct reactivity patterns and allows for diverse chemical transformations compared to similar compounds .
Properties
Molecular Formula |
C9H10Br2O |
|---|---|
Molecular Weight |
293.98 g/mol |
IUPAC Name |
1-bromo-4-(2-bromo-1-methoxyethyl)benzene |
InChI |
InChI=1S/C9H10Br2O/c1-12-9(6-10)7-2-4-8(11)5-3-7/h2-5,9H,6H2,1H3 |
InChI Key |
FKXYYZILHKUIOI-UHFFFAOYSA-N |
Canonical SMILES |
COC(CBr)C1=CC=C(C=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Cbz-3-Aminomethyl-8-azabicyclo[3.2.1]octane](/img/structure/B13074850.png)

![[2-Amino-4-(trifluoromethyl)-1,3-thiazol-5-yl]-(3-fluorophenyl)methanone](/img/structure/B13074863.png)
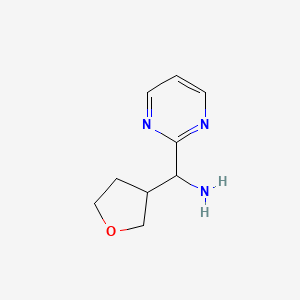
![2,6,7-trimethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13074882.png)
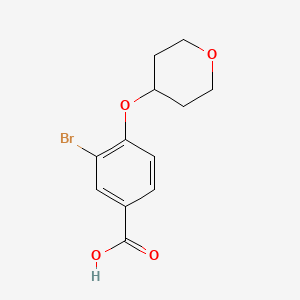
![tert-butyl (5S,6R)-6-hydroxy-1,4-diazabicyclo[3.2.1]octane-4-carboxylate](/img/structure/B13074889.png)
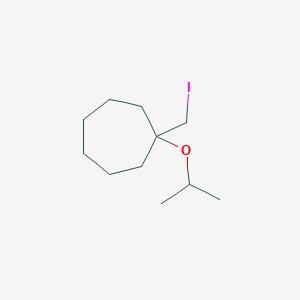
![5-(Pyridin-4-yl)spiro[2.3]hexane-5-carboxylic acid](/img/structure/B13074893.png)
![3-[(2,2-Difluorocyclopentyl)methoxy]azetidine](/img/structure/B13074899.png)
![2-(Bromomethyl)-2-ethoxy-3,3-dimethylbicyclo[2.2.1]heptane](/img/structure/B13074905.png)
